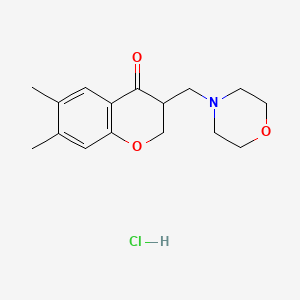
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of chromanone, featuring dimethyl substitutions at the 6 and 7 positions and a morpholinomethyl group at the 3 position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chromanone as the core structure.
Dimethylation: The 6 and 7 positions of the chromanone are dimethylated using methylating agents under controlled conditions.
Morpholinomethylation: The 3 position is then functionalized with a morpholinomethyl group through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Purification: Employing purification techniques such as crystallization and chromatography to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups.
Aplicaciones Científicas De Investigación
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its biological activities, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride
- 6,7-Dimethyl-4-chromanone
Comparison
- Structural Differences : The presence of different substituents at the 3 position (morpholinomethyl vs. piperidinomethyl) distinguishes these compounds.
- Unique Properties : 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride may exhibit unique biological activities and chemical reactivity due to its specific functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
96401-91-1 |
|---|---|
Fórmula molecular |
C16H22ClNO3 |
Peso molecular |
311.80 g/mol |
Nombre IUPAC |
6,7-dimethyl-3-(morpholin-4-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11-7-14-15(8-12(11)2)20-10-13(16(14)18)9-17-3-5-19-6-4-17;/h7-8,13H,3-6,9-10H2,1-2H3;1H |
Clave InChI |
YEPWZYRPJBSYJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OCC(C2=O)CN3CCOCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



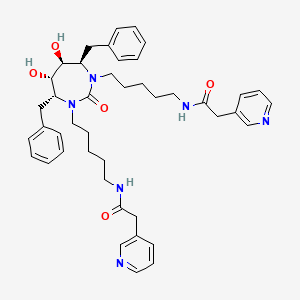
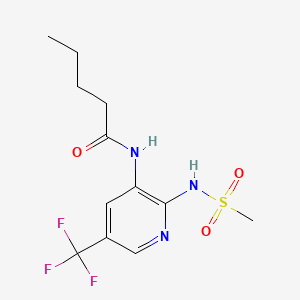
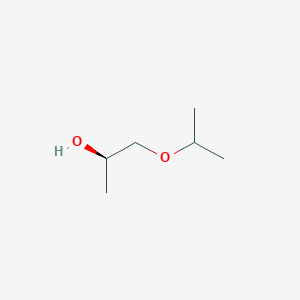
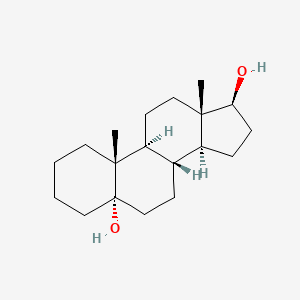
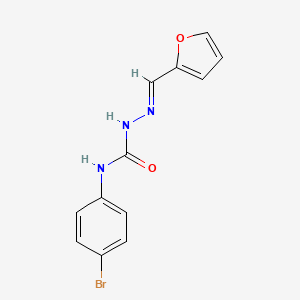
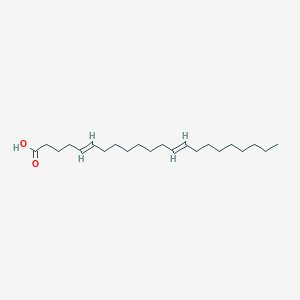

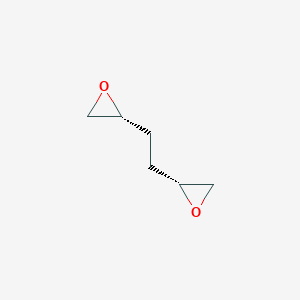

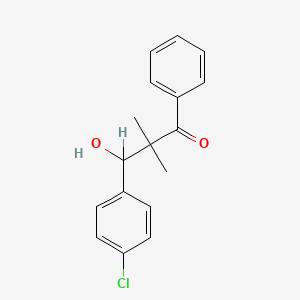
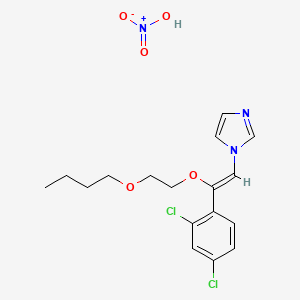

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)
